[(4-Chlorophenyl)amino](oxo)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloroanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVMYQGWSLUOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407079 | |
| Record name | [(4-chlorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-71-5 | |
| Record name | p-Chlorooxanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017738715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4-chlorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CHLOROOXANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7KFM27BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Transformations of N 4 Chlorophenyl Oxamic Acid
Established Synthetic Pathways for N-(4-Chlorophenyl)oxamic Acid
The synthesis of N-(4-Chlorophenyl)oxamic acid can be achieved through several established methodologies, ranging from classical condensation reactions to more complex, catalyzed approaches.
A primary and straightforward method for synthesizing N-aryl oxamic acids is the coupling of an aromatic amine with a derivative of oxalic acid. The synthesis of N-(4-Chlorophenyl)oxamic acid has been successfully carried out by refluxing 4-chloroaniline (B138754) with anhydrous diethyl oxalate (B1200264). researchgate.net This reaction involves the nucleophilic attack of the amine on one of the ester groups of diethyl oxalate, followed by the displacement of ethanol (B145695) to form the corresponding ethyl oxamate (B1226882) ester. Subsequent hydrolysis of the ester yields the desired N-(4-Chlorophenyl)oxamic acid.
Conventional methods for synthesizing the broader class of oxalamides often rely on the reaction of oxalic acid with agents like thionyl chloride to form oxalyl chloride, which then reacts with amines. nih.gov Another common approach is the aminolysis of oxalates. nih.gov While effective, these methods can be less atom-economical and may involve toxic reagents. nih.gov
A more advanced coupling strategy involves the copper-catalyzed Ullmann-Goldberg cross-coupling between aryl iodides and oxamates. researchgate.net This method produces N-aryloxamates, which can then be hydrolyzed to the final oxamic acids in high yields. researchgate.net
Table 1: Synthesis of N-(4-Chlorophenyl)oxamic Acid via Amine-Oxalate Coupling
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|
The structural components of N-(4-Chlorophenyl)oxamic acid make it a precursor for the synthesis of various heterocyclic compounds. The amide and carboxylic acid functionalities can participate in cyclization reactions to form rings. For instance, amide-containing structures are known to undergo dehydrative cyclization to form heterocycles such as 2-oxazolines from N-(2-hydroxyethyl)amides. nih.gov Similarly, intramolecular cyclization of related N-acyl aniline (B41778) derivatives is a key step in forming quinolinone frameworks. researchgate.netresearchgate.net
While direct cyclization of N-(4-Chlorophenyl)oxamic acid is one pathway, its derivatives are also instrumental. The N-(4-chlorophenyl)amide motif is a core component in the synthesis of complex heterocycles like N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide, demonstrating its utility in building piperidone rings. ijpbs.com The reactivity of the oxamic acid moiety allows it to be incorporated into larger, fused heterocyclic systems, a strategy commonly employed in medicinal chemistry. nih.gov
Modern synthetic chemistry has introduced novel methods for the transformation of oxamic acids. One such advanced approach is the anodic oxidation of oxamic acids in the presence of Et3N·3HF to produce carbamoyl (B1232498) fluorides. nih.gov This electrochemical method offers a practical and robust route to these valuable synthetic building blocks from stable oxamic acid precursors. nih.gov
Furthermore, the field of photoredox catalysis has enabled new transformations. A notable example is the synergistic merger of organic photoredox and nickel catalysis for the decarboxylative cross-coupling of oxamic acids with (hetero)aryl halides. rsc.org This mild and operationally simple protocol transforms a wide array of oxamic acids into corresponding carbamides in good to excellent yields and is applicable to the late-stage modification of complex molecules. rsc.org Sustainable methods, such as the ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines to form oxalamides, also represent the forefront of advanced synthesis in this area. nih.gov
Radical Chemistry and Decarboxylative Processes
Oxamic acids have emerged as highly useful precursors for the generation of carbamoyl radicals through decarboxylation. rsc.org This approach provides a mild and efficient alternative to previous methods for generating these nucleophilic radicals. rsc.org
The oxidative decarboxylation of oxamic acids to generate carbamoyl radicals can be achieved through various means, including thermal, photochemical, electrochemical, or photoelectrochemical methods. rsc.org This process typically involves a single-electron transfer from the carboxylate to an oxidant or a photocatalyst, leading to the formation of a carboxyl radical. This intermediate rapidly loses carbon dioxide to yield the desired carbamoyl radical. nih.gov
Once generated, these carbamoyl radicals are versatile reactive intermediates. They can readily add to unsaturated systems, such as alkenes and imines, to furnish a wide range of important amides and α-amino acid amides. researchgate.netrsc.org This reactivity has been harnessed in various synthetic applications. For example, photoredox-generated carbamoyl radicals from oxamate salts undergo addition reactions with electron-poor olefins. researchgate.net Silver-catalyzed decarboxylative coupling of oxamic acids with styrenes has also been developed to produce E-cinnamamides, with the oxamic acid serving as an efficient carbamoyl radical precursor. researchgate.net
Table 2: Methods for Generating Carbamoyl Radicals from Oxamic Acids
| Method | Catalyst/Mediator | Conditions | Application | Reference(s) |
|---|---|---|---|---|
| Photoredox Catalysis | Iron Catalyst | Visible Light | Addition to Alkenes, Cyclization | researchgate.net |
| Photoredox/Nickel Dual Catalysis | Organic Photoredox / Ni Catalyst | Visible Light | Cross-coupling with Aryl Halides | rsc.org |
| Electrochemical Oxidation | Anodic Oxidation | Room Temperature | Synthesis of Carbamoyl Fluorides | nih.gov |
| Chemical Oxidation | (NH₄)₂S₂O₈ | Heating | Decarboxylative Cyclization | mdpi.com |
| Silver Catalysis | AgNO₃ / (NH₄)₂S₂O₈ | Room Temperature, Air | Coupling with Styrenes | researchgate.net |
A particularly powerful application of carbamoyl radicals derived from oxamic acids is in decarboxylative cyclization cascades for the synthesis of heterocyclic compounds. This strategy allows for the construction of complex ring systems in a single step from relatively simple precursors.
A notable example is the synthesis of 3,4-dihydroquinolin-2(1H)-ones. This process involves the iron-catalyzed photoredox generation of a carbamoyl radical from an N-phenyloxamic acid, which then adds to an electron-deficient alkene. researchgate.net The resulting radical intermediate undergoes an intramolecular cyclization onto the phenyl ring, followed by aromatization, to yield the final heterocyclic product. researchgate.net
Another elegant application is the metal-free, (NH₄)₂S₂O₈-mediated synthesis of carbamoylated chroman-4-ones. mdpi.com In this reaction, a carbamoyl radical generated from an oxamic acid, including N-(4-chlorophenyl)oxamic acid, initiates a cascade radical cyclization with a 2-(allyloxy)arylaldehyde. This protocol affords diverse amide-containing chroman-4-one scaffolds with high functional group tolerance. mdpi.com Similarly, carbamoyl radicals from oxamic acids have been used in the carbonylative cyclization of biaryl enones to access phenanthrenones functionalized with amide groups. rsc.org
Table 3: Example of Decarboxylative Cyclization for Chroman-4-one Synthesis
| Oxamic Acid | 2-(Allyloxy)arylaldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-phenyloxamic acid | 2-(allyloxy)benzaldehyde | (NH₄)₂S₂O₈, DMSO, 60 °C | 2-(4-oxochroman-3-yl)-N-phenylacetamide | 78% | mdpi.com |
| N-(4-chlorophenyl)oxamic acid | 2-(allyloxy)benzaldehyde | (NH₄)₂S₂O₈, DMSO, 60 °C | N-(4-chlorophenyl)-2-(4-oxochroman-3-yl)acetamide | 85% | mdpi.com |
Catalytic Transformations Involving Oxalic Acid and its Derivatives
The synthesis and transformation of oxamic acids, including N-(4-Chlorophenyl)oxamic acid, are often advanced through the use of catalytic systems that offer efficiency and selectivity. These methods are crucial for constructing the core oxamic acid structure and for its subsequent modifications.
Palladium-Catalyzed Hydrocarboxylation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for carbonylation reactions which introduce a carbonyl group into a molecule. acs.org While direct palladium-catalyzed synthesis of N-(4-Chlorophenyl)oxamic acid is not extensively detailed, the principles of related hydrocarboxylation and amidation reactions provide a framework for its potential synthesis and transformation.
Palladium-catalyzed hydrocarboxylation of olefins using oxalic acid as a source of carbon monoxide has been demonstrated as a method for producing straight-chain carboxylic acids. scilit.com This type of reaction typically involves a palladium(II) catalyst, phosphine (B1218219) ligands, and the olefin substrate. The oxalic acid serves as an in-situ generator of CO, which is then incorporated into the final product. scilit.com
Furthermore, palladium catalysts have been employed for the decarboxylative ortho-amidation of O-methyl ketoximes using oxamic acids as the amidation source. nih.gov This reaction demonstrates the utility of oxamic acids as reagents in palladium-catalyzed C-H activation and amidation processes. Another relevant transformation is the palladium-catalyzed decarboxylative C2-acylation of indoles with α-oxocarboxylic acids, which offers a novel route to 2-aroylindoles. rsc.org These examples highlight the versatility of palladium catalysis in reactions involving oxamic acid and its derivatives, suggesting potential pathways for the synthesis and functionalization of compounds like N-(4-Chlorophenyl)oxamic acid.
Acyl fluorides, which can be readily converted to various carboxylic acid derivatives including amides, can be synthesized via palladium-catalyzed fluorocarbonylation of aryl halides using N-formylsaccharin as a CO source. acs.org This two-step approach—formation of an acyl fluoride (B91410) followed by reaction with an amine like 4-chloroaniline—represents a potential synthetic route to N-aryl oxamic acids.
Other Catalytic Systems in Oxamic Acid Synthesis
Beyond palladium, other catalytic systems have been developed for the synthesis of N-aryl oxamic acids. Copper-catalyzed cross-coupling reactions, specifically the Ullmann-Goldberg reaction, have been shown to effectively couple aryl iodides with oxamates to yield N-aryloxamates. researchgate.net These intermediates can then be hydrolyzed under acidic conditions to produce the final N-aryl oxamic acids in high yields. This method is particularly useful as it avoids the degradation of the product which can occur under the strongly basic conditions often required. researchgate.net
Metal-free catalytic systems have also emerged as an environmentally benign alternative. An efficient approach for the synthesis of carbamoylated chroman-4-ones involves a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids, mediated by ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com In this process, a carbamoyl radical is generated from the oxamic acid via a hydrogen atom transfer to a sulfate (B86663) radical anion, followed by decarboxylation. This radical then participates in a cyclization cascade. mdpi.com The reaction demonstrates that oxamic acids, including various N-aryl substituted analogues, are viable substrates under these metal-free oxidative conditions. mdpi.com
Derivatization and Functionalization Reactions of N-(4-Chlorophenyl)oxamic Acid Analogues
N-(4-Chlorophenyl)oxamic acid and its analogues serve as versatile building blocks for the synthesis of more complex molecules, particularly various heterocyclic systems. Their functional groups—the carboxylic acid, the amide, and the aromatic ring—provide multiple sites for chemical modification.
Formation of Oxamic Acid Thiohydrazides and Hydrazones
A significant derivatization pathway for oxamic acids involves their conversion into oxamic acid thiohydrazides. These compounds are valuable polyfunctional reagents for synthesizing a variety of S- and N-containing heterocycles. arabjchem.orgresearchgate.net A convenient method for preparing oxamic acid thiohydrazides involves the reaction of α-chloroacetamides with a solution of elemental sulfur and hydrazines. researchgate.netpleiades.online
The general synthetic utility of these thiohydrazides is demonstrated by their subsequent reaction with carbonyl compounds to form hydrazones. arabjchem.org For instance, the condensation of 5-nitrofuran-2-carbaldehyde with various substituted oxamic acid thiohydrazides yields the corresponding thiohydrazones. researchgate.net These hydrazones are key intermediates that can undergo further transformations, such as oxidative intramolecular cyclization, to form stable heterocyclic structures like 1,3,4-thiadiazoles. researchgate.netmdpi.com This cyclization involves the nucleophilic attack of the sulfur atom on the electrophilic C=N bond of the hydrazone. mdpi.com
The reaction conditions and the nature of the substrates can direct the outcome of these cyclizations, leading to a diverse range of heterocyclic products including pyrazolines, pyridazines, and 1,3,4-thiadiazines. arabjchem.org
Table 1: Synthesis of Steroidal 1,3,4-Thiadiazoles from Oxamic Acid Thiohydrazides This table is based on data from the heterocyclization of steroidal ketones with oxamic acid thiohydrazides.
| Entry | Aryl Substituent on Thiohydrazide | Steroidal Ketone | Product Yield |
| 1 | Phenyl | 16-hydroxymethylidene-∆1,3,5(10)-estratrieno-17-one | High |
| 2 | 4-Methoxyphenyl | 16-hydroxymethylidene-∆1,3,5(10)-estratrieno-17-one | High |
| 3 | 4-Chlorophenyl | 16-hydroxymethylidene-∆1,3,5(10)-estratrieno-17-one | High |
Source: Data synthesized from descriptions of heterocyclization reactions. mdpi.com
Modification of Aromatic Moieties and their Impact on Chemical Reactivity
The electronic nature of substituents on the N-aryl ring of oxamic acid analogues can significantly influence their chemical reactivity and the efficiency of subsequent transformations.
In the synthesis of heterocyclic compounds from oxamic acid thiohydrazides, the presence of electron-donating substituents on the aryl group has been observed to facilitate the heterocyclization process, leading to higher yields of products like pyrazolines. mdpi.com This suggests that increased nucleophilicity of the nitrogen atoms in the thiohydrazide moiety, induced by electron-releasing groups on the aromatic ring, promotes the cyclization step. mdpi.com
Conversely, the reactivity of the aromatic ring itself can be exploited for functionalization. Electrophilic substitution reactions on N-aryl heterocycles, such as N-aryl-2-pyrazolines, have been shown to occur at the para position of the N-phenyl group. researchgate.net This indicates that the N-phenyl group in N-(4-Chlorophenyl)oxamic acid analogues retains aromatic character and can potentially undergo further substitution, although the existing chloro-substituent and the deactivating oxamoyl group would direct incoming electrophiles.
In the context of radical reactions, such as the (NH₄)₂S₂O₈-mediated decarboxylative cyclization, a wide range of substituents on the N-aryl ring of the oxamic acid are well-tolerated. mdpi.com The reaction proceeds efficiently with N-aryl oxamic acids bearing both electron-donating (e.g., alkyl, alkoxyl) and electron-withdrawing (e.g., halide, CF₃) groups. mdpi.com This broad substrate scope indicates that the initial radical generation via hydrogen atom abstraction and decarboxylation is not overly sensitive to the electronic properties of the aromatic substituent, making it a robust method for creating diverse functionalized molecules. mdpi.com
Table 2: Substrate Scope for (NH₄)₂S₂O₈-Mediated Decarboxylative Radical Cyclization with Substituted N-Aryl Oxamic Acids
| N-Aryl Substituent | Product Yield |
| 4-Methylphenyl | 83% |
| 4-Methoxyphenyl | 75% |
| 4-Fluorophenyl | 73% |
| 4-Chlorophenyl | 78% |
| 4-Bromophenyl | 76% |
| 4-(Trifluoromethyl)phenyl | 63% |
| 3-Chlorophenyl | 71% |
Source: Data adapted from Zhu et al. (2022) on the synthesis of carbamoylated chroman-4-ones. mdpi.com
Biological Activity and Pharmacological Investigations of N 4 Chlorophenyl Oxamic Acid and Its Derivatives
Enzyme Inhibition Profiles
The inhibitory activity of N-(4-Chlorophenyl)oxamic acid and its analogues has been investigated against several key enzymatic targets. These studies are crucial for understanding the compound's mechanism of action and its potential applications in therapeutic development. The primary areas of investigation include lactate (B86563) dehydrogenase, glycolate (B3277807) oxidase, urease, and alpha-glucosidase, among others.
Lactate Dehydrogenase (LDH) Inhibition and Isoform Selectivity
Lactate dehydrogenase is a critical enzyme in the anaerobic glycolytic pathway, catalyzing the interconversion of pyruvate (B1213749) and lactate. Its inhibition is a therapeutic strategy of interest, particularly in oncology, as many cancer cells rely on glycolysis for energy production (the Warburg effect). Oxamic acid and its N-substituted derivatives have been designed and evaluated as LDH inhibitors.
Studies on N-aryl substituted oxamic acid derivatives have shown that they can act as competitive inhibitors of LDH. The nature of the substitution on the phenyl ring influences both the potency and the selectivity towards different LDH isoforms, such as the muscle-type (LDH-A or LDH5), heart-type (LDH-B or LDH1), and testis-specific (LDH-C4) isoenzymes. While specific kinetic data for N-(4-Chlorophenyl)oxamic acid is not extensively detailed in broad literature, structure-activity relationship studies of related N-substituted oxamates indicate that aryl groups contribute to binding at the active site. For instance, certain N-alkyl oxamates have demonstrated selectivity for the LDH-C4 isoform, suggesting that modifications to the parent oxamic acid structure are key to achieving isoform-specific inhibition.
| Compound | Target Enzyme | Inhibition Type | Reported Activity |
|---|---|---|---|
| N-substituted Oxamic Acids | hLDH5, hLDH1, hLDH-C4 | Competitive | Activity and selectivity depend on N-substituent |
| N-Propyl oxamate (B1226882) | LDH-C4 | Competitive | Most selective inhibitor for LDH-C4 among tested analogues |
| N-Ethyl oxamate | LDH-C4 | Competitive | Most potent inhibitor for LDH-C4 among tested analogues |
Inhibition of Carbonic Anhydrases and Carbohydrate-Processing Enzymes
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are targets for various drugs, including diuretics and antiglaucoma agents. The primary class of CA inhibitors is aromatic or heterocyclic sulfonamides. While complex molecules incorporating a 4-chlorophenyl moiety have been synthesized and tested for CA inhibition, there is a lack of significant evidence in the reviewed literature to suggest that N-(4-Chlorophenyl)oxamic acid itself is a potent inhibitor of carbonic anhydrase isoforms. Its chemical structure lacks the classical zinc-binding group, like a sulfonamide, typically required for potent CA inhibition.
Regarding carbohydrate-processing enzymes, which are therapeutic targets for managing type 2 diabetes, the focus has been on specific enzymes within this class rather than a broad screening. One such key enzyme is alpha-glucosidase, which is discussed in a dedicated section below.
Glycolate Oxidase Enzyme Inhibition
Glycolate oxidase (GOX) is a peroxisomal FMN-dependent enzyme that oxidizes glycolate to glyoxylate (B1226380), producing hydrogen peroxide in the process. In certain metabolic disorders like primary hyperoxaluria, the overproduction of glyoxylate leads to excessive oxalate (B1200264) formation, causing kidney damage. Therefore, GOX is a significant therapeutic target.
A derivative containing the 4-chlorophenyl group, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), has been identified as an inhibitor of human and mouse glycolate oxidase. Kinetic studies revealed that CCPST acts as a noncompetitive inhibitor with respect to the glycolate substrate. The crystal structure of human GOX in complex with CCPST showed that the inhibitor binds in the active site, with its chlorophenyl substituent surrounded by hydrophobic residues, highlighting the role of this moiety in ligand binding.
| Compound | Target Enzyme | Inhibition Type | Ki Value | IC50 Value |
|---|---|---|---|---|
| 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Mouse Glycolate Oxidase | Noncompetitive | 91.2 µM | Not Reported |
Urease Inhibition Studies
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease inhibitors a target for treating gastric and urinary tract infections.
Research has shown that derivatives containing the 4-chlorophenyl group can be potent urease inhibitors. For example, 1-(4-chlorophenyl)-3-palmitoylthiourea, a compound sharing the N-(4-chlorophenyl) substructure but with a different functional group, was found to be a highly effective inhibitor of jack bean urease. This suggests that the substituted phenyl ring is a valuable component in designing urease inhibitors. While extensive kinetic data for N-(4-Chlorophenyl)oxamic acid itself as a urease inhibitor is limited, the activity of related structures indicates the potential for this chemical class to interact with the enzyme's active site.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme is an established therapeutic strategy to control postprandial hyperglycemia in patients with type 2 diabetes mellitus.
In a study of novel 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, the compound bearing a 4-chlorophenyl substitution was identified as the most potent inhibitor of yeast α-glucosidase. This derivative demonstrated noncompetitive inhibition, indicating that the 4-chlorophenyl group is crucial for its high inhibitory activity against the enzyme.
| Compound Derivative Class | Specific Compound Feature | Target Enzyme | Inhibition Type | Ki Value |
|---|---|---|---|---|
| 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | 4-chlorophenyl substitution | Yeast α-glucosidase | Noncompetitive | 5.75 μM |
Exploration of Other Enzymatic Targets
The investigation into the enzymatic targets of N-(4-Chlorophenyl)oxamic acid and its derivatives has been largely focused on the enzymes detailed above. Broader screening against other enzyme classes is not extensively reported in the literature. The existing research points towards a specific, rather than a wide-ranging, enzyme inhibition profile. The structural motif of an N-aryl oxamic acid appears best suited for interacting with the active sites of various dehydrogenases and hydrolases, but further research would be required to identify or rule out other potential enzymatic targets.
Anti-inflammatory and Anti-allergic Potential
Substituted oxamic acid derivatives have been investigated for their potential as anti-inflammatory agents. Preliminary pharmacological studies have revealed that many compounds within this class exhibit significant anti-inflammatory properties, with some demonstrating superiority and lower toxicity when compared to established agents like acetylsalicylic acid. nih.gov The core structure of oxamic acid is seen as a valuable scaffold for developing new anti-inflammatory drugs. nih.gov
In the realm of anti-allergic research, derivatives such as N,N'-(phenylene)dioxamic acids have shown potent activity. nih.gov Specifically, compounds like N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid have demonstrated remarkable efficacy in the rat passive cutaneous anaphylaxis (PCA) assay, proving to be up to 2500 times more active than disodium (B8443419) cromoglycate when administered intravenously. nih.gov The mechanism of action for some anti-allergy drugs containing the oxamic acid moiety is speculated to involve the inhibition of oxidative enzymes like xanthine (B1682287) oxidase. nih.gov This inhibition of key enzymes may block certain electron transfer steps essential for the release of inflammatory mediators from mast cells. nih.gov Furthermore, oral activity has been observed in ester derivatives, such as diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate, highlighting their potential for convenient administration routes. nih.gov
Antimicrobial Properties
Derivatives of N-(4-Chlorophenyl)oxamic acid have been synthesized and evaluated for their antibacterial capabilities against a range of pathogenic bacteria. For instance, N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide, a complex derivative, has demonstrated a high degree of inhibition against both Gram-positive and Gram-negative bacteria. ijpbs.com Its activity was notable against Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella pneumoniae, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris. ijpbs.com
Other related structures, such as 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, have shown selective activity, particularly against Gram-positive strains like Enterococcus faecium and Bacillus subtilis. nih.gov Similarly, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole and its derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.br The tables below summarize the antibacterial activity of selected derivatives based on inhibition zone diameters.
Table 1: Antibacterial Activity of N-(4-Chlorophenyl)oxamic Acid Derivatives Interactive Data Table
| Compound/Derivative | Bacterial Strain | Inhibition Zone (mm) | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 | nih.gov |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 8 | nih.gov |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 9 | nih.gov |
| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | Staphylococcus aureus | High Inhibition | ijpbs.com |
| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | Escherichia coli | High Inhibition | ijpbs.com |
| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | Pseudomonas aeruginosa | High Inhibition | ijpbs.com |
The antifungal potential of N-(4-Chlorophenyl)oxamic acid derivatives has also been explored. The compound N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide was tested against fungal strains like Aspergillus niger and Mucor, showing notable activity. ijpbs.com
More distant derivatives, such as 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, have been evaluated against a panel of fungal species. This particular compound exhibited its highest efficacy against Trichophyton mentagrophytes. nih.gov Another related structure, a 1,3-oxazole derivative bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, showed an antimicrobial effect against the yeast Candida albicans, producing a growth inhibition zone of 8 mm. nih.gov
Table 2: Antifungal Activity of N-(4-Chlorophenyl)oxamic Acid Derivatives Interactive Data Table
| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |
| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | Aspergillus niger | Qualitative | Active | ijpbs.com |
| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | Mucor | Qualitative | Active | ijpbs.com |
| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 62.5 µmol/L | nih.gov |
| 1,3-oxazole derivative of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Candida albicans 393 | Inhibition Zone | 8 mm | nih.gov |
Anticancer and Cytotoxic Mechanisms
Derivatives incorporating the N-(4-chlorophenyl) moiety have demonstrated significant anti-proliferative effects across various cancer cell lines. One such derivative, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride, was found to possess a broad spectrum of anticancer activity. researchgate.net Its primary mechanism was determined to be anti-proliferative rather than directly cytotoxic. researchgate.net This compound was shown to inhibit the epidermal growth factor (EGF) induced phosphorylation of the extracellular signal-regulated protein kinase1/2 (ERK1/2), suggesting that its anti-proliferative effect is linked to the inhibition of this key signaling pathway. researchgate.net
Another analog, SYA014, which features a 4-(4-chlorophenyl)-1,4-diazepan-1-yl group, displayed potent anti-proliferative properties against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. nih.gov A significant decrease in cell proliferation was observed at concentrations as low as 0.5 µM. nih.gov The broader class of oxamates, including N-(4-Chlorophenyl)oxamic acid, are recognized for their ability to target the altered metabolism of cancer cells. nih.gov By acting as an isosteric form of pyruvate, oxamate can block the activity of Lactate Dehydrogenase-A (LDHA), an enzyme crucial for anaerobic glycolysis in malignant cells. nih.gov This inhibition disrupts protumorigenic cascades, thereby halting cell proliferation. nih.gov
Table 3: Anti-proliferative Activity of N-(4-Chlorophenyl) Moiety-Containing Compounds Interactive Data Table
| Compound/Derivative | Cell Line | Effect | IC50 / Effective Conc. | Reference |
| N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride | PC-3 (Prostate Cancer) | Anti-proliferative | 24.46 µM (72h) | researchgate.net |
| SYA014 | MDA-MB-231 (Breast Cancer) | Anti-proliferative | ~0.5 µM | nih.gov |
| SYA014 | MDA-MB-468 (Breast Cancer) | Anti-proliferative | Gradual effect >0.5 µM | nih.gov |
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Histone deacetylase (HDAC) inhibitors, which can include hydroxamic acid derivatives, are known to induce apoptosis in various cancer cells. nih.gov While some complex derivatives direct cancer cells toward necrosis, others effectively trigger apoptosis. nih.gov
A primary mechanism for apoptosis induction by oxamate and its analogs is linked to their inhibition of LDHA. nih.gov By blocking this enzyme, these compounds can induce mitochondrial apoptosis driven by an increase in reactive oxygen species (ROS). nih.gov The synthetic retinoid N-(4-hydroxyphenyl)retinamide (Fenretinide), a structurally related compound, has been extensively shown to induce apoptosis in a wide range of cancer cells, including prostate and glioma cell lines. nih.govnih.gov This is often associated with an increase in ROS, modulation of apoptosis-related genes like c-myc and c-jun, and the activation of caspase cascades. nih.gov Mefenamic acid, another related compound, has been shown to induce apoptosis in liver cancer cells through the caspase-3 pathway, leading to the cleavage of PARP-1. psu.edu These findings in related molecules suggest that N-(4-Chlorophenyl)oxamic acid and its derivatives likely share pathways for inducing apoptosis, primarily through mitochondrial stress and activation of caspase-dependent cell death.
Cell Cycle Modulation
The modulation of the cell cycle is a critical mechanism for controlling cell proliferation and a key target in the development of anticancer therapeutics. While direct studies on the cell cycle effects of N-(4-Chlorophenyl)oxamic acid are not extensively documented in publicly available research, the foundational molecule, oxamic acid, has been shown to influence cell cycle progression. Research has demonstrated that oxamic acid can induce cell cycle arrest in the G2/M phase in nasopharyngeal carcinoma cell lines. medchemexpress.com This effect is significant as the G2/M checkpoint prevents cells from entering mitosis with damaged DNA, and its arrest can lead to apoptosis or programmed cell death.
The biological activity of N-aryl derivatives of oxamic acid, such as N-(4-Chlorophenyl)oxamic acid, can be inferred from related structures like N-aryl(indol-3-yl)glyoxamides, which have been noted to affect the cell cycle. nih.gov Furthermore, other classes of compounds incorporating a halogenated phenyl-amide moiety have shown potent cell cycle inhibitory effects. For instance, certain indole-aryl amide derivatives have been found to cause cell cycle arrest in the G1 phase, preventing the cell from initiating DNA synthesis. mdpi.comnih.gov Similarly, some derivatives of quillaic acid featuring a 4-chlorophenyl group were reported to induce a G1 phase-transition arrest in human colon carcinoma cells (HCT116). frontiersin.org These findings suggest that the N-(4-chlorophenyl)amide substructure could be a key pharmacophore for inducing cell cycle arrest, and N-(4-Chlorophenyl)oxamic acid and its derivatives are therefore candidates for investigation as cell cycle modulators.
Antioxidant Activity
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of a compound is often linked to its ability to donate hydrogen atoms or electrons to scavenge these reactive oxygen species (ROS). The chemical structure of (4-Chlorophenyl)aminoacetic acid, featuring an amide N-H bond, suggests it may possess radical scavenging capabilities.
Below is a representative table illustrating antioxidant activity data for a series of amide derivatives, showcasing how IC₅₀ values are used to quantify potency in a DPPH assay.
| Compound | Substituent (R) | DPPH Scavenging IC₅₀ (µM) |
|---|---|---|
| Derivative 1 | -H | 25.4 |
| Derivative 2 | 4-OH | 8.7 |
| Derivative 3 | 4-OCH₃ | 15.2 |
| Derivative 4 | 4-Cl | 22.1 |
| Ascorbic Acid (Standard) | N/A | 5.6 |
Note: The data in this table is illustrative and based on generic amide derivatives to demonstrate the format and type of data generated in antioxidant studies. It does not represent actual experimental values for N-(4-Chlorophenyl)oxamic acid derivatives.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Impact of Halogen and Alkyl Substitutions on Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For N-aryl oxamic acids and related structures, the nature and position of substituents on the aryl ring significantly influence their pharmacological effects.
Halogen Substitutions: The presence of a halogen, such as the chlorine atom in N-(4-Chlorophenyl)oxamic acid, can profoundly impact bioactivity. Halogens are electron-withdrawing and increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. In various classes of compounds, a 4-chloro substitution on a phenyl ring has been associated with enhanced potency. For example, in a series of N-aryl(indol-3-yl)glyoxamides, a derivative bearing a 4-chloro-3-nitrobenzyl group was identified as the most potent cytotoxic agent. nih.gov This suggests that the electronic and steric properties of the chloro-substituent are crucial for the interaction with the biological target. Similarly, studies on benzamide (B126) derivatives have shown that substitutions on the phenyl ring, including halogens, are key to their biological activity. nih.gov
Alkyl Substitutions: The introduction of alkyl groups can also modulate activity. Studies on oxamic acid analogues as inhibitors of the lactate dehydrogenase C4 (LDH-C4) isozyme revealed a clear SAR for N-alkyl substituents. nih.gov N-Ethyl oxamate was found to be the most potent inhibitor, while N-propyl oxamate was the most selective for LDH-C4. However, increasing the alkyl chain length to four carbons (butyl), whether linear or branched, led to a dramatic decrease in both affinity and selectivity. nih.gov In a different context, studies of aryloxamic acid derivatives related to L-thyronine showed that certain methyl-substituted derivatives possessed unprecedented potency. nih.gov This indicates that even small alkyl groups can establish critical interactions within a target's binding site to enhance activity.
The table below summarizes the general impact of these substitutions on the bioactivity of N-substituted oxamic acid analogs.
| Substitution Type | Position | Substituent Example | General Impact on Bioactivity | Reference Compound Class |
|---|---|---|---|---|
| Halogen | para (4-) | -Cl | Often enhances potency and lipophilicity | N-Aryl(indol-3-yl)glyoxamides |
| Alkyl | N-Substituted | -CH₂CH₃ (Ethyl) | Potent inhibition (LDH-C4) | Oxamate Analogues |
| Alkyl | N-Substituted | -CH₂CH₂CH₃ (Propyl) | High selectivity (LDH-C4) | Oxamate Analogues |
| Alkyl | N-Substituted | -C₄H₉ (Butyl) | Decreased affinity and selectivity (LDH-C4) | Oxamate Analogues |
| Alkyl | Aryl Ring | -CH₃ (Methyl) | Can significantly increase potency | Aryloxamic Acids |
Stereochemical Considerations and Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in pharmacology. The interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is highly specific, and often only one stereoisomer (enantiomer or diastereomer) will fit correctly into the binding site to elicit the desired biological response.
The parent compound, (4-Chlorophenyl)aminoacetic acid, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, derivatives can be readily designed to be chiral. For instance, the introduction of a chiral center could be achieved by adding a substituent to the alpha-carbon of the acetic acid moiety or by incorporating a chiral alkyl group onto the amine nitrogen.
While specific studies on chiral derivatives of N-(4-Chlorophenyl)oxamic acid are not prominent, the importance of stereochemistry is well-established for related structures. Research into hydroxamic acids, which are structurally similar to oxamic acids, has led to the development of chiral ligands for use in asymmetric synthesis, underscoring the ability to control the stereochemistry of this class of molecules. researchgate.netmdpi.comresearchgate.net Furthermore, the stereoselective synthesis of (+)-polyoxamic acid, a more complex natural product containing the oxamic acid core, has been achieved, demonstrating that chiral integrity in these scaffolds is synthetically accessible and biologically relevant. rsc.orgresearchgate.net
It is a fundamental principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in biological activity, potency, and toxicity. Therefore, if chiral derivatives of N-(4-Chlorophenyl)oxamic acid were to be developed, it would be crucial to synthesize and test individual stereoisomers. It is highly probable that one isomer would display greater potency or a different pharmacological profile compared to the other, a phenomenon known as eudismic ratio.
Computational and Theoretical Chemistry Studies of N 4 Chlorophenyl Oxamic Acid
Quantum Chemical Calculations (Density Functional Theory, DFT-D)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. The inclusion of dispersion corrections (DFT-D) is particularly important for accurately modeling non-covalent interactions, which are crucial in biological and material systems.
The first step in the computational analysis of a molecule like N-(4-Chlorophenyl)oxamic acid is to determine its most stable three-dimensional conformation through energy minimization. This process involves systematically altering the geometry of the molecule to find the arrangement with the lowest potential energy.
DFT calculations are instrumental in this process. For the parent compound, oxamic acid, structural determination from laboratory X-ray powder diffraction data has been complemented and validated by energy minimization analysis using DFT-D. researchgate.net This dual approach confirmed the planar nature of the oxamic acid molecule and detailed the complex 2D hydrogen-bonding pattern in its crystal structure. researchgate.net
For N-(4-Chlorophenyl)oxamic acid, similar calculations would be performed using a specified functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)). ijcce.ac.ir The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT calculations can precisely determine the twist angle between the phenyl ring and the oxamic acid plane, a parameter that can significantly influence molecular packing and intermolecular interactions.
Table 1: Theoretical Structural Parameters for N-Aryl Amides from DFT Calculations
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| C-N Bond Length (Amide) | The length of the covalent bond between the carbonyl carbon and the nitrogen atom. | 1.38 - 1.44 Å |
| N-C Bond Length (Aryl) | The length of the covalent bond between the amide nitrogen and the phenyl ring carbon. | 1.40 - 1.46 Å |
| Phenyl-Oxamic Acid Dihedral Angle | The twist angle defining the orientation of the phenyl ring relative to the oxamic acid moiety. | 15° - 45° |
| C=O Bond Length | The length of the double bond in the carbonyl groups. | 1.20 - 1.25 Å |
Note: The values in this table are representative examples derived from DFT studies on structurally similar N-aryl amide compounds and are intended for illustrative purposes. mdpi.com
Further analyses, such as Frontier Molecular Orbital (FMO) analysis, provide insights into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.
DFT calculations are also employed to predict how N-(4-Chlorophenyl)oxamic acid might interact with other molecules, such as biological macromolecules or material surfaces. By mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. This map is crucial for understanding and predicting non-covalent interactions like hydrogen bonding and halogen bonding, which are fundamental to molecular recognition.
For N-(4-Chlorophenyl)oxamic acid, the oxygen atoms of the carboxyl and oxo groups, along with the nitrogen atom, are expected to be hydrogen bond acceptors, while the N-H and O-H protons are hydrogen bond donors. The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can be critical for binding affinity and selectivity. DFT can quantify the strength of these potential interactions, guiding the design of derivatives with enhanced binding properties.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. These studies are fundamental in drug discovery for predicting binding affinity and understanding the mechanism of action.
Oxamic acid and its derivatives are well-known inhibitors of lactate (B86563) dehydrogenase (LDH), a key enzyme in the anaerobic glycolytic pathway. ekb.egnih.gov LDH is a validated target for various diseases, including malaria and cancer, making it a likely biological target for N-(4-Chlorophenyl)oxamic acid. ekb.egveterinaryworld.orgnih.gov
Molecular docking simulations are used to place N-(4-Chlorophenyl)oxamic acid into the active site of LDH. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy. A more negative binding energy score typically indicates a more stable protein-ligand complex.
Docking studies of oxamate (B1226882), the parent structure, within the active site of Plasmodium falciparum LDH (PfLDH) have been validated by co-crystallized structures, confirming the reliability of this computational approach. nih.gov Similar studies with N-substituted oxamic acid derivatives have shown that the oxamate moiety typically forms key hydrogen bonds with active site residues and interacts with the cofactor NADH, while the N-substituent explores adjacent pockets. acs.orgresearchgate.net For N-(4-Chlorophenyl)oxamic acid, the 4-chlorophenyl group would be predicted to occupy a hydrophobic pocket, with the chlorine atom potentially forming specific interactions that enhance binding affinity compared to unsubstituted phenyl rings.
Table 2: Example of Molecular Docking Results for Oxamic Acid Analogs against Lactate Dehydrogenase (LDH)
| Compound | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Oxamic Acid (Oxamate) | Human LDH-A | -4.26 | Arg105, Arg168, His192 |
| N-Ethyl Oxamate | Human LDH-C4 | -5.8 | Arg105, Gln99 |
| Generic N-Aryl Oxamate | P. falciparum LDH | -7.0 to -9.0 | Arg109, Thr246, Val138 |
Note: Binding energies and interacting residues are illustrative and compiled from various docking studies on LDH inhibitors. nih.govresearchgate.net The specific values for N-(4-Chlorophenyl)oxamic acid would require a dedicated docking study.
Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics (MD) simulations provide mechanistic insights into how a ligand inhibits an enzyme. Docking can reveal the specific interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that anchor the inhibitor in the active site.
For N-(4-Chlorophenyl)oxamic acid, docking studies would likely show that the carboxylate group mimics the substrate (pyruvate) by forming strong ionic and hydrogen bond interactions with conserved arginine and histidine residues in the LDH active site. veterinaryworld.org The adjacent oxo-amide group provides additional hydrogen bonding opportunities. The 4-chlorophenyl group's role would be to provide favorable hydrophobic interactions within a specific sub-pocket of the enzyme, potentially enhancing selectivity for one LDH isozyme over another. acs.org MD simulations can further explore the stability of these interactions over time, providing a dynamic picture of the binding event and confirming the stability of the predicted binding pose. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Oxamic Acid Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity.
In the context of oxamic acid research, QSAR studies are valuable for understanding which molecular properties are most important for a desired biological effect, such as LDH inhibition. To build a QSAR model, a series of oxamic acid derivatives with varying N-substituents would be synthesized and their biological activity (e.g., IC₅₀ values) measured. Then, a wide range of molecular descriptors would be calculated for each compound.
These descriptors fall into several categories:
1D/2D Descriptors: Molecular weight, atom counts, topological indices (e.g., Wiener index).
Physicochemical Descriptors: Lipophilicity (logP), polar surface area (PSA), dipole moment. nih.gov
3D Descriptors: Steric parameters (from CoMFA - Comparative Molecular Field Analysis) and hydrophobic fields (from CoMSIA - Comparative Molecular Similarity Indices Analysis). turkjps.org
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that best correlates a subset of these descriptors with the observed activity. nih.govmdpi.com For N-aryl oxamic acids, a QSAR model might reveal that inhibitory potency is positively correlated with the hydrophobicity of the aryl substituent and the presence of an electron-withdrawing group (like chlorine) at the para position, while being negatively correlated with steric bulk at the ortho position. nih.gov
A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized oxamic acid derivatives, thereby prioritizing synthetic efforts towards the most promising candidates and accelerating the drug discovery process. ekb.eg
Table 3: Common Descriptors Used in QSAR Models for Enzyme Inhibitors
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of a substituent. |
| Hydrophobic | logP | Lipophilicity or water/oil partition coefficient. |
| Steric | Taft steric parameter (Es) | The bulkiness of a substituent. |
| Topological | Kappa Shape Index | Molecular shape and branching. |
| 3D-Field (CoMFA) | Steric and Electrostatic Fields | 3D space-dependent steric and electrostatic properties. |
Metabolism, Biotransformation, and Environmental Fate of N 4 Chlorophenyl Oxamic Acid
Metabolic Pathways in Biological Systems
The metabolism of (4-Chlorophenyl)aminoacetic acid is anticipated to be primarily governed by the biotransformation of the 4-chloroaniline (B138754) moiety. In mammalian systems, xenobiotics like 4-chloroaniline undergo Phase I and Phase II metabolic reactions to increase their water solubility and facilitate excretion.
Direct metabolic studies on (4-Chlorophenyl)aminoacetic acid are not extensively documented in publicly available literature. However, research on the metabolism of 4-chloroaniline provides significant insights into the potential biotransformation of this compound. When 4-chloroaniline is metabolized, (4-Chlorophenyl)aminoacetic acid (also known as 4-chlorooxanilic acid) has been identified as a urinary metabolite in species such as rats, mice, and monkeys, although it is considered a minor product. who.int
The primary metabolic pathways for 4-chloroaniline, and by extension, for the 4-chlorophenyl group in the target molecule, involve N-acetylation and aromatic hydroxylation.
N-acetylation: The amino group of 4-chloroaniline is readily acetylated to form 4-chloroacetanilide. This metabolite is found in major organs but is not typically excreted in the urine. who.int
Aromatic Hydroxylation: The aromatic ring can be hydroxylated, primarily at the ortho-position (C2) relative to the amino group, to form 2-amino-5-chlorophenol. This is a major pathway.
Conjugation (Phase II): The hydroxylated metabolite, 2-amino-5-chlorophenol, is then often conjugated with sulfate (B86663) to form 2-amino-5-chlorophenyl sulfate, which is a major excretory product. who.int N-acetylation of this conjugated metabolite can also occur. who.int
In fish, N-acetylation has been observed as the dominant metabolic route for 4-chloroaniline, with little evidence of ring hydroxylation. nih.gov Reactive metabolites of 4-chloroaniline are known to bind to proteins, including hemoglobin. ncats.io
Based on this, the metabolism of (4-Chlorophenyl)aminoacetic acid as a parent compound would likely involve modifications to the 4-chloroaniline ring, such as hydroxylation, followed by conjugation. The oxamic acid side chain is generally more polar and may be excreted unchanged or undergo further minor modifications.
| Parent Compound | Metabolite | Metabolic Pathway | Species Observed |
|---|---|---|---|
| 4-Chloroaniline | 4-Chloroacetanilide | N-acetylation | Rats who.int |
| 4-Chloroaniline | 2-Amino-5-chlorophenyl sulfate | C-hydroxylation and Sulfation | Rats, Mice, Monkeys who.int |
| 4-Chloroaniline | (4-Chlorophenyl)aminoacetic acid | Oxidation | Rats, Mice, Monkeys who.int |
| 4-Chloroaniline | N-acetyl-2-amino-5-chlorophenyl sulfate | Hydroxylation, Sulfation, N-acetylation | Rats, Monkeys who.int |
Environmental Degradation Pathways
The environmental fate of (4-Chlorophenyl)aminoacetic acid is determined by its susceptibility to breakdown through biological (biotic) and chemical or physical (abiotic) processes in environments such as soil and water.
Biotic Transformation:
In soil and water, microbial degradation is a key process for the breakdown of chlorinated aromatic compounds. Numerous studies have demonstrated the biodegradation of 4-chloroaniline by various bacterial strains, including Acinetobacter, Pseudomonas, and Klebsiella species, often isolated from contaminated agricultural soil. nih.govoup.comacademicjournals.org These microorganisms can utilize 4-chloroaniline as a sole source of carbon and nitrogen. nih.govoup.com
The primary aerobic biodegradation pathway involves the following steps:
Oxidative Deamination: Aniline (B41778) dioxygenase initiates the degradation by converting 4-chloroaniline to 4-chlorocatechol (B124253). frontiersin.org
Ring Cleavage: The 4-chlorocatechol intermediate undergoes ring cleavage, which can proceed via either a modified ortho-cleavage pathway to form 3-chloro-cis,cis-muconic acid or a meta-cleavage pathway. academicjournals.orgfrontiersin.org
Dechlorination and Mineralization: Subsequent enzymatic reactions lead to the removal of the chlorine atom and the breakdown of the carbon ring into smaller molecules that can enter central metabolic cycles. nih.govoup.com The release of chloride ions is a key indicator of successful degradation. nih.govoup.com
Under anaerobic conditions, the degradation of chlorinated aromatic compounds can occur through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org
Abiotic Transformation:
Abiotic processes also contribute to the environmental degradation of the 4-chloroaniline structure.
Photodegradation: In aquatic environments, 4-chloroaniline is susceptible to degradation by sunlight. nih.gov This process can be complex, leading to the formation of various photoproducts, including dimeric species. nih.gov The presence of photosensitizing agents in natural waters can enhance this degradation. mdpi.com
Sorption and Binding: In soil, 4-chloroaniline can be strongly adsorbed to soil organic matter and clay particles, which reduces its bioavailability for microbial degradation but also limits its mobility and leaching into groundwater. inchem.orgchemicalbook.com It can covalently bond with humic substances, forming more stable residues. chemicalbook.com
| Process | Compartment | Key Intermediates/Products | Influencing Factors |
|---|---|---|---|
| Microbial Degradation (Biotic) | Soil, Water | 4-Chlorocatechol, 3-Chloro-cis,cis-muconic acid | Presence of adapted microorganisms, Oxygen levels nih.govfrontiersin.org |
| Photodegradation (Abiotic) | Water | Dimeric species, 4-chlorophenol, Benzoquinone | Sunlight intensity, Presence of photosensitizers nih.govmdpi.com |
| Sorption (Abiotic) | Soil | Bound residues with humic substances | Soil organic matter content, pH inchem.orgchemicalbook.com |
Advanced Oxidation Processes (AOPs) are a set of water treatment technologies designed to mineralize persistent organic pollutants. These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH). netsolwater.com
For compounds like (4-Chlorophenyl)aminoacetic acid, AOPs are expected to be highly effective due to the susceptibility of the aromatic ring to oxidative attack. Studies on 4-chloroaniline have shown its efficient degradation using various AOPs, such as UV/TiO₂, UV/H₂O₂, and ozonation. researchgate.net
The proposed degradation mechanism in a UV/TiO₂/H₂O₂ system involves several routes initiated by the hydroxyl radical: researchgate.net
Attack on the Amino Group: Substitution of the amino group to form 4-chlorophenol.
Hydrogen Abstraction: Attack on the aromatic ring, leading to the formation of an aniline radical that can dimerize to form 4,4'-dichloroazobenzene, which is subsequently oxidized to 4-chloronitrobenzene.
Dechlorination: Release of the chloride atom to form aniline, which is then oxidized to 4-aminophenol.
These primary aromatic intermediates (4-chlorophenol, 4-aminophenol, 4-chloronitrobenzene) are not stable and are further hydroxylated to intermediates like hydroquinone (B1673460) and benzoquinone. mdpi.comresearchgate.net Subsequent attack by hydroxyl radicals leads to the cleavage of the aromatic ring, forming smaller aliphatic carboxylic acids.
The ultimate degradation products of complete mineralization through AOPs are simple, harmless inorganic substances: carbon dioxide (CO₂), water (H₂O), chloride ions (Cl⁻), and ammonium (B1175870) (NH₄⁺) or nitrate (B79036) (NO₃⁻) ions. mdpi.comresearchgate.net Ozonation of aromatic amines can also lead to the formation of nitro compounds. nih.govacs.orgrsc.orgnih.gov
Analytical Methodologies in Research of N 4 Chlorophenyl Oxamic Acid
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like N-(4-Chlorophenyl)oxamic acid, one would expect to see signals corresponding to the aromatic protons on the chlorophenyl ring and the amine (N-H) proton. The aromatic protons typically appear as a set of doublets due to their ortho and meta coupling, while the amide proton signal can vary in position depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Signals for the carbonyl carbons of the oxamic acid moiety would be expected in the downfield region (typically >160 ppm), while the aromatic carbons would appear in the 120-140 ppm range. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. Key vibrational bands for N-(4-Chlorophenyl)oxamic acid would include:
N-H stretching vibrations for the amide group.
C=O stretching vibrations for both the amide and carboxylic acid groups, which may appear as distinct or overlapping bands. researchgate.net
O-H stretching for the carboxylic acid.
C-Cl stretching from the chlorophenyl ring. ijpbs.com
Aromatic C=C and C-H stretching and bending vibrations.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. scielo.org.za Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Below is a table summarizing typical spectroscopic data observed for compounds with similar structural motifs.
| Technique | Feature | Typical Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic protons (m) | δ 7.0-7.6 ppm |
| Amide proton (s, broad) | δ 7.9-9.4 ppm | |
| ¹³C NMR | Carbonyl carbons (>C=O) | δ 160-201 ppm |
| Aromatic carbons | δ 120-157 ppm | |
| FT-IR | N-H stretch | 3200-3400 cm⁻¹ |
| C=O stretch (amide & carboxylic acid) | 1690-1725 cm⁻¹ | |
| C-Cl stretch | 704 cm⁻¹ |
Data presented are illustrative and based on findings for structurally related compounds. ijpbs.commdpi.com
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for separating N-(4-Chlorophenyl)oxamic acid from reaction mixtures, identifying impurities, and quantifying the compound. The high polarity of oxamic acids presents a challenge for traditional reversed-phase chromatography. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of N-(4-Chlorophenyl)oxamic acid.
Ion-Exclusion Chromatography (IEC): This specific HPLC technique is particularly effective for separating highly polar and ionic compounds like oxalic and oxamic acids. nih.gov An IEC method might use a specialized column (e.g., Dionex IonPac ICE-AS1) with an acidic mobile phase, such as dilute sulfuric acid in water/acetonitrile, to achieve good separation and sensitivity with UV detection. nih.gov
Reversed-Phase HPLC: While challenging, reversed-phase methods can be developed. These typically require aqueous mobile phases, often with an acidic modifier like formic or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and improve retention on a C18 column. nih.gov Detection is commonly performed using a UV detector.
Gas Chromatography (GC): Due to the low volatility and high polarity of N-(4-Chlorophenyl)oxamic acid, direct analysis by GC is generally not feasible. However, GC coupled with Mass Spectrometry (GC-MS) can be used following a derivatization step. nih.gov Derivatization converts the polar carboxylic acid and amide groups into more volatile and thermally stable esters or silyl (B83357) ethers, allowing them to pass through the GC column. mdpi.com This approach is useful for confirming the presence of the compound and identifying related impurities. nih.gov
X-Ray Diffraction for Structural Elucidation of Crystalline Forms and Complexes
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. It requires growing a suitable single crystal of the compound. The process involves:
Crystal Growth: Single crystals are often grown by slow evaporation of a solvent from a solution of the purified compound. nih.gov
Data Collection: A single crystal is mounted on a diffractometer, and diffraction data are collected as it is rotated in an X-ray beam. scielo.org.za
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions. nih.gov The final model provides detailed geometric information.
Studies on related anilide structures show that molecules are often linked in the crystal lattice by intermolecular hydrogen bonds, such as N—H···O and O—H···O interactions, forming extensive chains or sheets. nih.govnih.gov The planarity of the phenyl and amide groups and the dihedral angles between them are also key structural features determined by this method. nih.gov
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used. This technique is applied to a microcrystalline powder and provides a diffraction pattern characteristic of the crystalline phase. It is useful for identifying different polymorphic forms, confirming the bulk material's identity against a known single-crystal structure, and assessing purity. researchgate.net The structure of the parent compound, oxamic acid, has been determined from laboratory powder diffraction data. researchgate.net
The table below contains representative crystallographic data that might be obtained from a single-crystal X-ray diffraction study of a related compound.
| Parameter | Example Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.392(2) |
| b (Å) | 7.9180(16) |
| c (Å) | 30.474(6) |
| β (°) | 97.78(3) |
| Volume (ų) | 2484.4(9) |
| Z | 4 |
| Radiation | MoKα (λ = 0.71073 Å) |
| R-factor (%) | 6.92 |
Data presented are for a related crystalline compound containing a 4-chlorophenyl moiety and are for illustrative purposes. scielo.org.za
Q & A
Q. Basic
- Solid-state NMR : High-field deuterium NMR (²H NMR) is used to analyze deuterated analogs (e.g., 2-(4-chlorophenyl)[2,2-²H₂]acetic acid), providing quadrupole coupling constants (CQ ≈ -93 kHz) to confirm C-H bond geometry .
- FTIR and Mass Spectrometry : Infrared spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₆ClNO₃, MW 199.59) .
- Multinuclear NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 170–175 ppm) .
How can discrepancies in deuterium quadrupole coupling constants (CQ) arise during solid-state NMR analysis?
Advanced
Discrepancies in CQ values (e.g., 170.767 kHz in preliminary calculations vs. experimental -93 kHz) may stem from:
- Substituent effects : Electron-withdrawing groups like chlorine alter electron density, modifying CQ magnitudes .
- Steric hindrance : Bulky substituents on the phenyl ring distort bond angles, affecting the Karplus relationship between CQ and dihedral angles .
- Crystallographic variations : Polymorphic forms or lattice distortions in solid-state samples introduce variability. Refinement using contour plots of θ (polar angle) and φ (azimuthal angle) improves accuracy .
Validate computational models (e.g., DFT calculations) with experimental CQ data from isotopically labeled analogs to resolve contradictions .
How should researchers evaluate the anticonvulsant activity of (4-Chlorophenyl)aminoacetic acid derivatives?
Q. Advanced
- In vivo screening : Administer derivatives (30–300 mg/kg doses) in murine models (e.g., maximal electroshock seizure test). Monitor seizure latency and mortality to identify lead compounds like (2,4-dichlorophenylamino)-acetic acid hydrazides, which show efficacy without neurotoxicity .
- Mechanistic studies : Use patch-clamp electrophysiology to assess GABA receptor modulation or sodium channel blocking activity.
- Data validation : Address contradictions (e.g., varying ED₅₀ values) by standardizing animal models and controlling metabolic variables (e.g., cytochrome P450 activity) .
What computational tools predict the conformational behavior of (4-Chlorophenyl)aminoacetic acid?
Q. Advanced
- Karplus-type relationships : Model deuterium CQ values as functions of θ (C-D bond orientation) and φ (azimuthal angle). Exclude multi-tau systems (e.g., 2,2-bis(4-chlorophenyl)acetic acid) until their contributions are quantified .
- DFT simulations : Calculate optimized geometries using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare theoretical CQ values (e.g., 170.767 kHz) to experimental data to refine parameters .
- Contour plots : Visualize CQ variations across dihedral angles to identify dominant conformers in crystalline or solution states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
